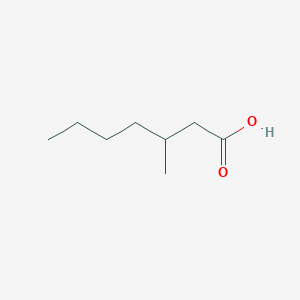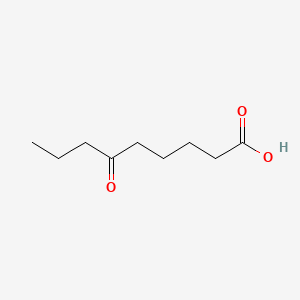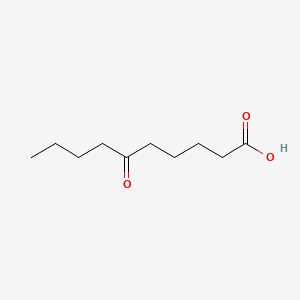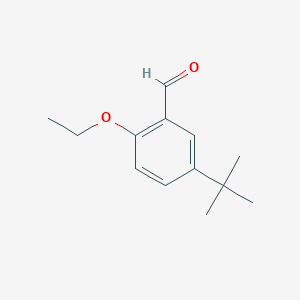
5-(Tert-butyl)-2-ethoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Tert-butyl)-2-ethoxybenzaldehyde is a chemical compound that belongs to the family of substituted benzaldehydes. While the specific compound is not directly studied in the provided papers, related compounds with tert-butyl groups and hydroxy or methoxy substituents on the benzene ring have been investigated. These studies provide insights into the synthesis, molecular structure, and reactivity of similar compounds, which can be extrapolated to understand 5-(Tert-butyl)-2-ethoxybenzaldehyde.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful control of reaction conditions. For instance, a short synthesis of tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde was achieved using an HBr-DMSO system as an effective oxidant, with an overall yield of 45% from 2-tert-butyl-p-cresol . Similarly, the synthesis of 3-tert-butyl-2-hydroxybenzaldehyde was performed from 2-(tert-butyl)phenol, magnesium scraps, and paraformaldehyde in methanol by formylation . These methods could potentially be adapted for the synthesis of 5-(Tert-butyl)-2-ethoxybenzaldehyde by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as X-ray crystallography and spectroscopic methods. For example, the crystal and molecular structure of a di-tert-butyl substituted benzaldehyde was characterized, revealing intramolecular hydrogen bonding . These studies suggest that 5-(Tert-butyl)-2-ethoxybenzaldehyde may also exhibit specific structural features, such as intramolecular interactions, that could influence its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of tert-butyl substituted benzaldehydes has been explored in various chemical reactions. Anionic condensations of hydroxybenzaldehydes with malonic acid and acetic anhydride in the presence of weak bases have been studied, leading to the formation of cinnamic acids and lactones . Electromethoxylation reactions of tert-butylcatechol and dihydroxybenzaldehyde have also been investigated, showing that these compounds can undergo methoxylation to form methoxyquinones . These findings indicate that 5-(Tert-butyl)-2-ethoxybenzaldehyde may participate in similar reactions, potentially leading to a variety of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted benzaldehydes are influenced by their molecular structure. The interfacial activity of a hydroxy-tert-butylbenzaldehyde oxime was studied, showing significant changes in the interface character with varying diluent compositions . Spectroscopic techniques, including FT-IR, FT-Raman, UV-Visible, and NMR, have been used to study the molecular structure and electronic properties of a related compound, providing insights into its stability and potential bioactivity . These studies suggest that 5-(Tert-butyl)-2-ethoxybenzaldehyde may exhibit distinct physical and chemical properties that could be characterized using similar analytical methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
5-(Tert-butyl)-2-ethoxybenzaldehyde derivatives are utilized in synthesizing various complex compounds. For instance, derivatives like 5-tert-butyl-2-hydroxy-3-methylsulfanylbenzaldehyde have been synthesized for the creation of salcyen and salcyan-type ligands. These derivatives are then used to form metal complexes, particularly with copper(II), exhibiting distinct voltammetric ligand-based oxidations, potentially useful in various electrochemical applications (Sylvestre et al., 2005).
In Catalysis
Complexes derived from 5-(Tert-butyl)-2-ethoxybenzaldehyde derivatives act as catalysts in certain reactions. Specifically, iron(III) and cobalt(III) complexes with tautomeric forms of aroylhydrazone ligands, derived from similar compounds, have shown effectiveness as catalysts in microwave-assisted oxidation of alcohols (Sutradhar et al., 2016).
In Molecular Docking and Quantum Chemical Studies
Derivatives of 5-(Tert-butyl)-2-ethoxybenzaldehyde, such as 3,5-di-tert-butyl-2-hydroxybenzaldehyde, have been the subject of extensive quantum chemical computations and molecular docking studies. These studies delve into the molecular structure, vibrational assignments, and electronic parameters, as well as the bioactivity of the compounds, offering insights into their antiviral potential against various influenza types (Mary & James, 2020).
In Schiff Base Metal Complexes
Complexes involving 5-(Tert-butyl)-2-ethoxybenzaldehyde derivatives as ligands are studied for their magnetic, catalytic, and spectroelectrochemical properties. These studies help in understanding the charge, spin states, and ligand character of these complexes, along with their potential applications in oxidation reactions and their behavior as nanocatalysts in various chemical processes (Cazacu et al., 2015).
Zukünftige Richtungen
The future directions for research on “5-(Tert-butyl)-2-ethoxybenzaldehyde” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to determine its safety and potential applications .
Eigenschaften
IUPAC Name |
5-tert-butyl-2-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-15-12-7-6-11(13(2,3)4)8-10(12)9-14/h6-9H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGVFOSPXJNMIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396195 |
Source


|
| Record name | 5-tert-butyl-2-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tert-butyl)-2-ethoxybenzaldehyde | |
CAS RN |
681443-01-6 |
Source


|
| Record name | 5-tert-butyl-2-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)
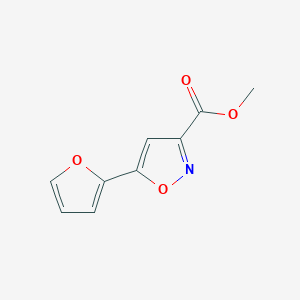
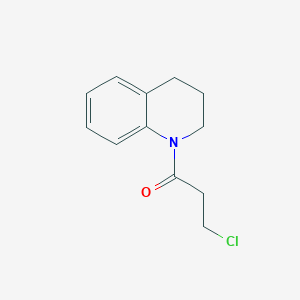
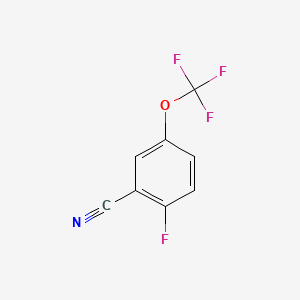
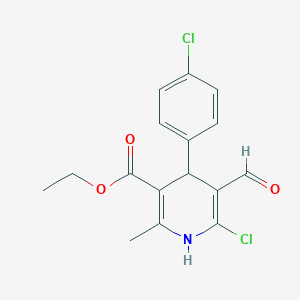
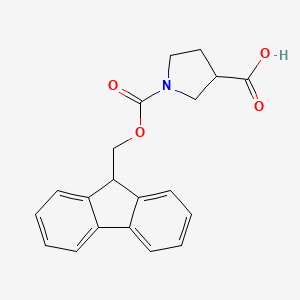
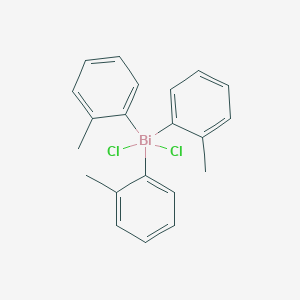
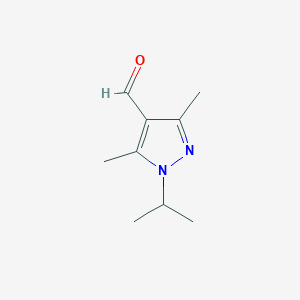
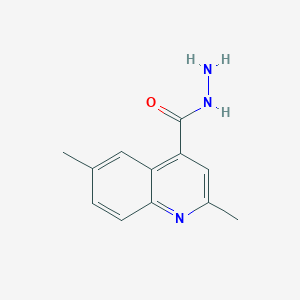
![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1309138.png)
![1,6,20,25-Tetraaza[6.1.6.1]paracyclophane](/img/structure/B1309144.png)
